molecular formula C9H9NO4 B6350149 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1326813-15-3

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B6350149
CAS No.: 1326813-15-3
M. Wt: 195.17 g/mol
InChI Key: WZSMGRIASHPMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 1326813-15-3) is a heterocyclic carboxylic acid featuring a dihydroisoxazole ring fused with a furan moiety and a methyl substituent. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . This compound is of interest in agrochemical and pharmaceutical research, though direct applications remain understudied in the literature.

Properties

IUPAC Name

3-(furan-2-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-9(8(11)12)5-6(10-14-9)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSMGRIASHPMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides, which can be generated in situ from oximes and chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The isoxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.

Synthetic Pathways
Common synthetic routes involve the cyclization of furan derivatives with nitrile oxides, typically generated in situ from oximes and chlorinating agents. The reactions are often conducted under reflux conditions in inert solvents like dichloromethane or chloroform.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 4,5-dihydroisoxazole compounds exhibit diverse biological activities, including antimicrobial properties. The presence of the furan ring is particularly significant in enhancing bioactivity against various pathogens.

Anti-inflammatory and Anticancer Properties
Studies have suggested potential therapeutic applications of this compound in treating inflammatory diseases and certain types of cancer. The unique combination of the furan and isoxazole rings may contribute to its efficacy as an anti-inflammatory agent.

Material Science

Development of Novel Materials
The compound's distinctive electronic properties make it suitable for developing new materials with specific electronic or optical characteristics. This includes applications in organic electronics and photonic devices, where the unique properties of heterocycles are advantageous.

Future Research Directions

Given its promising applications, further research is warranted to explore:

  • Mechanism of Action : Investigating the specific biochemical pathways influenced by this compound could elucidate its therapeutic potential.
  • Derivatization Studies : Modifying the compound to enhance its bioactivity or selectivity against specific targets may lead to the development of novel drugs.
  • Industrial Applications : Exploring scalability in synthesis for industrial applications could pave the way for commercial utilization.

Mechanism of Action

The mechanism by which 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. The furan ring can participate in π-π stacking interactions, while the isoxazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, CF₃, F):
    Chloro and trifluoromethyl groups enhance stability and lipophilicity, making these analogs suitable for hydrophobic environments (e.g., agrochemical formulations) .
  • Electron-Donating Groups (OCH₃):
    Methoxy substituents improve aqueous solubility, critical for bioavailability in drug design .
  • Aromatic Systems (Furan vs.

Biological Activity

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique combination of a furan ring and an isoxazole structure, along with a carboxylic acid functional group. This molecular configuration suggests potential biological activities that warrant investigation. The compound has a molecular formula of C₉H₉N₁O₄ and a molecular weight of approximately 195.17 g/mol .

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C9H9NO4\text{C}_9\text{H}_9\text{N}\text{O}_4

Key Features

  • Furan Ring : Contributes to the compound's reactivity and biological interactions.
  • Isoxazole Structure : Imparts unique electronic properties that may influence its biological activity.
  • Carboxylic Acid Group : Enhances solubility and potential for interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-(Furan-2-yl)-4-methylisoxazoleC₈H₉N₁O₂Lacks carboxylic acid group; potential for different biological activity
4,5-Dihydroisoxazole derivativesVariousOften modified for enhanced pharmacological properties; general structural similarities
3-(Furan-2-yl)-5-methylisoxazoleC₉H₉N₁OSimilar furan and isoxazole structures but different substituents affecting activity

The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs .

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research on related compounds provides valuable insights:

  • Antimicrobial Studies : Research has shown that furan derivatives can inhibit bacterial growth effectively. A study demonstrated that furan-containing compounds exhibited significant activity against various strains of bacteria, suggesting that similar effects could be anticipated for this compound .
  • Anti-inflammatory Research : Isoxazole derivatives have been evaluated in various models for their ability to reduce inflammation markers. The presence of a carboxylic acid group in related compounds has been linked to enhanced anti-inflammatory effects .
  • Cancer Research : Preclinical trials involving isoxazole derivatives have indicated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, and what reaction parameters are critical for yield optimization?

The synthesis typically involves cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl precursors. A reported method utilizes hydroxylamine hydrochloride and diketone derivatives under ultrasonic irradiation in ethanol at room temperature, achieving ~79% yield . Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity .
  • Temperature control : Room temperature minimizes side reactions .
  • Catalyst use : Base catalysts (e.g., Hünig’s base) improve cyclization efficiency . Post-synthesis purification via silica gel chromatography (hexane/EtOAc) is recommended for >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy : Assign diastereotopic protons in the dihydroisoxazole ring (δ 2.5–3.5 ppm) and furan protons (δ 6.3–7.4 ppm) .
  • IR spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for analogs like 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid .

Q. What functional groups dominate the reactivity of this compound?

The carboxylic acid group enables salt formation or esterification, while the dihydroisoxazole ring undergoes nucleophilic opening under acidic conditions. The furan moiety participates in Diels-Alder reactions or electrophilic substitutions . Reactivity can be modulated by protecting the carboxylic acid (e.g., methyl ester formation) .

Q. What biological activities are reported for structurally related 4,5-dihydroisoxazole derivatives?

Analogs exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. For example, 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid derivatives show activity against Staphylococcus aureus (MIC: 4 µg/mL) . Activity correlates with substituent electronegativity and ring planarity .

Q. How can researchers assess the purity of this compound for biological assays?

Use reversed-phase HPLC (C18 column, MeOH/H2O + 0.1% TFA) with UV detection at 254 nm. Purity >98% is achievable via recrystallization from ethanol/water (1:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in the synthesis of this compound?

  • Chiral auxiliaries : Introduce (R)- or (S)-proline derivatives to control stereochemistry at the 5-methyl position .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) favor cis-isomer formation due to dipole stabilization .
  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and enhances diastereomeric excess (de >90%) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) interpretations for derivatives of this compound?

Contradictions often arise from tautomerism or solvent effects. A systematic approach includes:

  • Variable temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • DFT calculations : Compare computed IR/NMR spectra (B3LYP/6-31G* level) with experimental data to validate assignments .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability?

  • Bioisosteric replacement : Substitute the furan ring with thiophene (improves microsomal stability by 40%) .
  • Prodrug approaches : Convert the carboxylic acid to an ethyl ester, enhancing oral bioavailability (t₁/₂ > 6 hours) .
  • Halogenation : Introduce fluorine at the 4-position of the furan ring to block cytochrome P450 oxidation .

Q. How can contradictory reports about this compound’s biological activity be addressed?

  • Dose-response studies : Confirm activity thresholds (e.g., IC₅₀ values) across multiple cell lines .
  • Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity (KD) against purported targets like COX-2 .
  • Comparative studies : Benchmark against analogs (e.g., 3-(thiophen-2-yl) derivatives) to isolate structure-activity relationships .

Q. What methodologies are suitable for analyzing degradation products under physiological conditions?

  • LC-HRMS : Identify hydrolyzed products (e.g., ring-opened amides) in simulated gastric fluid .
  • Stability-indicating assays : Monitor degradation via pH-stress testing (pH 1–13) and thermal analysis (25–60°C) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to the ATP pocket of kinases (e.g., EGFR). Validate with MM/GBSA binding energy calculations .
  • MD simulations : Assess conformational stability over 100 ns trajectories in explicit solvent .

Q. Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

  • Low solubility : Formulate with cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility by 20-fold .
  • Rapid clearance : PEGylation of the carboxylic acid group extends plasma half-life (t₁/₂ from 2 to 8 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.